T338C Src-IN-2
Overview
Description
T338C Src-IN-2 is a potent inhibitor of the mutant c-Src kinase, specifically targeting the T338C mutation. It also inhibits the double mutations T338C/V323A and T338C/V323S . This compound is significant in the field of cancer research due to its ability to inhibit specific kinase activities, which are often implicated in cancer progression.
Preparation Methods
The synthesis of T338C Src-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The synthetic route typically involves:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of the fluorine atom and other functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product with high purity.
Industrial production methods are not widely documented, but custom synthesis services are available for research purposes .
Chemical Reactions Analysis
T338C Src-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its inhibitory activity.
Substitution: The fluorine atom and other functional groups can be substituted with different groups to study structure-activity relationships.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
T338C Src-IN-2 has several scientific research applications:
Chemistry: Used to study the structure-activity relationships of kinase inhibitors.
Biology: Investigates the role of c-Src kinase in cellular signaling pathways.
Medicine: Potential therapeutic applications in cancer treatment by inhibiting specific kinase activities.
Industry: Utilized in the development of new kinase inhibitors for pharmaceutical research.
Mechanism of Action
T338C Src-IN-2 exerts its effects by binding to the active site of the mutant c-Src kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets, disrupting cellular signaling pathways involved in cancer progression . The molecular targets include the T338C, T338C/V323A, and T338C/V323S mutations of the c-Src kinase .
Comparison with Similar Compounds
T338C Src-IN-2 is unique due to its specificity for the T338C mutation and its ability to inhibit double mutations. Similar compounds include:
Dasatinib: A broad-spectrum kinase inhibitor with activity against c-Src.
Bosutinib: Another kinase inhibitor targeting c-Src and other kinases.
Saracatinib: Specifically targets c-Src kinase but with different mutation specificities.
This compound stands out due to its high specificity and potency against the T338C mutation and its double mutants .
Properties
IUPAC Name |
1-[3-[(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenyl]-2-fluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O/c1-10(2)23-17-15(16(19)20-9-21-17)13(22-23)7-11-4-3-5-12(6-11)14(24)8-18/h3-6,9-10H,7-8H2,1-2H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPKWIAJJGCTLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)C(=O)CF)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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